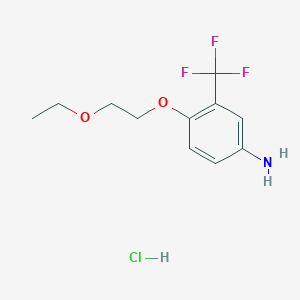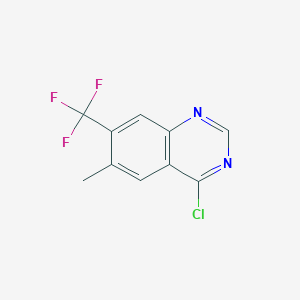![molecular formula C18H11ClN2O2S B1452133 2-{[4-(4-氯苯基)-1,3-噻唑-2-基]甲基}-2,3-二氢-1H-异吲哚-1,3-二酮 CAS No. 1193389-24-0](/img/structure/B1452133.png)
2-{[4-(4-氯苯基)-1,3-噻唑-2-基]甲基}-2,3-二氢-1H-异吲哚-1,3-二酮
描述
2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C18H11ClN2O2S and its molecular weight is 354.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
噻唑衍生物以其抗菌特性而闻名。该化合物中噻唑环的存在表明其可能用作抗菌剂。 它可以探索其对多种细菌和真菌病原体的功效,可能导致新型抗生素或抗真菌药物的开发 .
抗肿瘤和细胞毒活性
该化合物的结构类似于其他已显示出抗肿瘤和细胞毒活性的分子。研究可以集中在其对各种癌细胞系的影响,探索其作为化学治疗剂的潜力。 它可能抑制肿瘤细胞的生长或诱导凋亡,有助于癌症治疗策略 .
神经保护应用
鉴于一些噻唑衍生物的神经保护特性,可以研究该化合物保护神经元细胞的能力。 它可能有利于神经退行性疾病的研究,或作为各种医疗处理中神经毒性的保护剂 .
抗HIV研究
该化合物的结构复杂性,特别是异吲哚二酮部分的存在,可能为抗HIV研究提供见解。 它可用于研究抑制HIV复制或作为开发新型抗逆转录病毒药物的先导化合物 .
抗氧化特性
噻唑与抗氧化活性相关。 可以分析该化合物中和自由基的能力,这可能对预防氧化应激相关疾病或保存生物样品有意义 .
止痛潜力
噻唑衍生物的镇痛活性使其成为疼痛管理研究的候选药物。 可以研究其减轻疼痛感觉的有效性,可能导致新的止痛药物 .
抗炎应用
炎症是对各种疾病和损伤的常见反应。 噻唑衍生物的抗炎特性表明,该化合物可能有助于开发新型抗炎药物,这可能有助于治疗关节炎或炎症性肠病等疾病 .
抗惊厥作用
对噻唑衍生物的抗惊厥作用的研究可以扩展到该化合物。 它可能有助于创建治疗癫痫发作的新方法,提高癫痫患者的生活质量 .
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . These interactions can result in changes at the molecular level, which can then lead to observable effects at the cellular or organismal level .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Given that indole derivatives are known to have various biological activities, it can be inferred that the effects of this compound’s action would be diverse and dependent on the specific targets and pathways it influences .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect how this compound interacts with its targets and carries out its functions .
生化分析
Biochemical Properties
2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound has been found to bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . The interactions between 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular function . For instance, 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione can inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, thereby reducing inflammation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
属性
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-7-5-11(6-8-12)15-10-24-16(20-15)9-21-17(22)13-3-1-2-4-14(13)18(21)23/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODISLNWJKRGWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


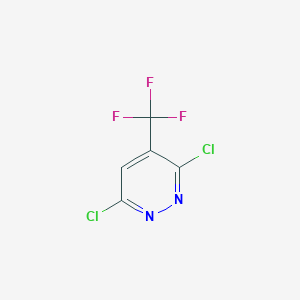
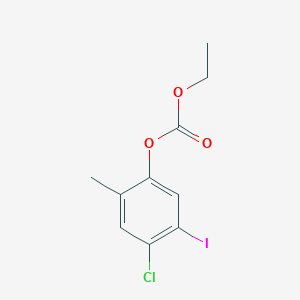

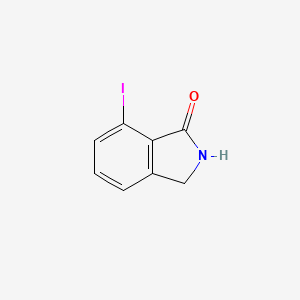

![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)
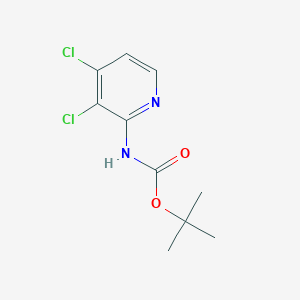
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
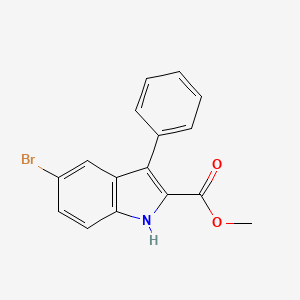

![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)
